Pyrrolidin-1-yl(quinolin-8-yl)methanone
Description
Pyrrolidin-1-yl(quinolin-8-yl)methanone is a quinoline-derived compound featuring a pyrrolidine moiety linked via a ketone group at the 8-position of the quinoline ring. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . 1) highlight common synthetic strategies involving Mannich reactions or nucleophilic substitutions with paraformaldehyde and amines under reflux conditions .
The 8-position substitution on quinoline is structurally significant, as it may influence electronic effects (e.g., resonance stabilization) and steric interactions compared to other positional isomers (e.g., 4-substituted derivatives) .
Properties
IUPAC Name |
pyrrolidin-1-yl(quinolin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-9-1-2-10-16)12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBVEAFDZGNQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Different Amine Substituents
Replacing the pyrrolidine group with other amines alters physicochemical and pharmacological properties:
| Compound Name | Amine Group | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| Pyrrolidin-1-yl(quinolin-8-yl)methanone | Pyrrolidin-1-yl | C₁₄H₁₄N₂O | 226.28 (calculated) | Five-membered ring; moderate basicity | - |
| 8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone | 3,5-Dimethylpiperidin-1-yl | C₂₃H₂₅N₃O | 359.47 | Bulky substituent; enhanced steric effects | |
| 5-(morpholinomethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | Morpholine | C₂₀H₂₅N₃O₂ | 339.43 (calculated) | Oxygen atom improves solubility |
- Pyrrolidine vs.
- Piperidine Derivatives : Bulkier amines like 3,5-dimethylpiperidine may enhance target selectivity due to steric hindrance .
Positional Isomers on the Quinoline Ring
Substitution at the 4- vs. 8-position impacts electronic and spatial properties:
- 4-Substituted Derivatives : Often exhibit stronger π-π stacking interactions due to planar aromatic systems, as seen in crystal structures of related compounds .
- 8-Substituted Derivatives: May exhibit unique binding modes in biological systems due to steric constraints near the quinoline nitrogen.
Physicochemical Properties
Data for select compounds are summarized below:
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Calculated LogP | Reference |
|---|---|---|---|---|
| 4-Methylquinoline (Lepidine) | 9–10 | 261–263 | 2.58 | |
| 7-chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone | - | - | 3.91 (predicted) | |
| This compound | - | - | 2.34 (predicted) | - |
- Lipophilicity: this compound has a predicted LogP of ~2.34, indicating moderate membrane permeability. Chlorinated derivatives (e.g., Y203-3645) show higher LogP values, favoring CNS penetration .
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